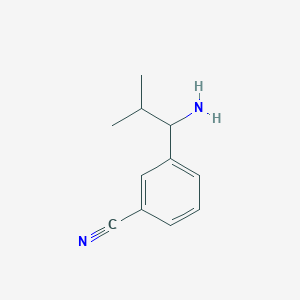
3-(1-Amino-2-methylpropyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(®-1-Amino-2-methylpropyl)benzonitrile is an organic compound belonging to the class of nitriles. This compound features a benzonitrile moiety attached to an amino group via a chiral carbon center. The presence of the chiral center makes it an interesting subject for stereochemical studies and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(®-1-Amino-2-methylpropyl)benzonitrile can be achieved through several methods:
Amination of Benzonitrile Derivatives: One common method involves the amination of benzonitrile derivatives using chiral amines under controlled conditions. This reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired stereochemistry.
Hydrocyanation of Styrene Derivatives: Another approach involves the hydrocyanation of styrene derivatives followed by amination. This method also requires careful control of reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of 3-(®-1-Amino-2-methylpropyl)benzonitrile often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as:
Catalytic Hydrogenation: Using a suitable catalyst to hydrogenate precursor compounds.
Chiral Resolution: Employing chiral resolution techniques to separate the desired enantiomer from the racemic mixture.
Analyse Des Réactions Chimiques
Types of Reactions
3-(®-1-Amino-2-methylpropyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or amides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include oximes, amides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(®-1-Amino-2-methylpropyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(®-1-Amino-2-methylpropyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in determining its binding affinity and selectivity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: A simpler nitrile compound without the chiral center.
3-Aminobenzonitrile: Similar structure but lacks the chiral center and methyl group.
2-Methyl-3-aminobenzonitrile: Contains a methyl group but differs in the position of the amino group.
Uniqueness
3-(®-1-Amino-2-methylpropyl)benzonitrile is unique due to its chiral center, which imparts specific stereochemical properties and potential biological activity. This makes it a valuable compound for research in asymmetric synthesis and chiral drug development.
Propriétés
Formule moléculaire |
C11H14N2 |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
3-(1-amino-2-methylpropyl)benzonitrile |
InChI |
InChI=1S/C11H14N2/c1-8(2)11(13)10-5-3-4-9(6-10)7-12/h3-6,8,11H,13H2,1-2H3 |
Clé InChI |
TYAPQCMQFRJYRS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CC=CC(=C1)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















